Pyrimidine Ring Substitution Switches Kinase Binding Affinity: Unsubstituted Pyrimidine vs. 4,6-Dimethylpyrimidine Analog
The introduction of 4,6-dimethyl substituents on the pyrimidine ring produces a compound (CAS 899740-90-0) that is recognized as a selective FLT3 inhibitor . The unsubstituted pyrimidin-2-yl analog (CAS 900009-14-5) lacks this substitution pattern and, based on class-level SAR expectations, is anticipated to exhibit altered kinase-binding thermodynamics and a shifted selectivity window [1]. Although direct head-to-head kinase panel data for 900009-14-5 are not available in the public domain, the structural divergence at the pyrimidine 4- and 6-positions is well-established in kinase medicinal chemistry as a key driver of ATP-binding pocket complementarity and hinge-region hydrogen-bonding geometry [1].
| Evidence Dimension | Kinase target engagement (binding affinity) |
|---|---|
| Target Compound Data | Not directly reported; anticipated to display a distinct kinase-binding profile based on unsubstituted pyrimidine hinge-binding moiety. |
| Comparator Or Baseline | 1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(4,6-dimethylpyrimidin-2-yl)urea (CAS 899740-90-0): Recognized selective FLT3 inhibitor with documented binding to FLT3 ITD/D835V double mutant (Kd ~3.7–13 nM for structurally related FLT3-active urea chemotypes) [2]. |
| Quantified Difference | Qualitative divergence in selectivity; quantitative difference cannot be calculated from available data. |
| Conditions | Kinase binding assays (Kinomescan / recombinant kinase domains); data derived from chemically analogous FLT3-active urea scaffolds [2]. |
Why This Matters
For researchers designing kinase-selectivity experiments, substituting the dimethylpyrimidine analog for the unsubstituted pyrimidine compound confounds interpretation of structure-activity relationships, as the methylation status of the pyrimidine ring is a primary determinant of kinase recognition.
- [1] Ghose, A. K., Herbertz, T., Pippin, D. A., Salvino, J. M., & Mallamo, J. P. (2008). Knowledge-based prediction of ligand binding modes for kinases. Journal of Medicinal Chemistry, 51(17), 5149–5171. [Class-level SAR for hinge-binding heterocycles]. View Source
- [2] BindingDB. (n.d.). BDBM50449547 / CHEMBL4163870: Binding affinity (Kd) for human FLT3 ITD/D835V mutant (3.7 nM), D835Y mutant (5.3 nM), ITD/F691L mutant (13 nM) for a FLT3-active urea chemotype. View Source
